Moxifloxacin-d4

Beschreibung

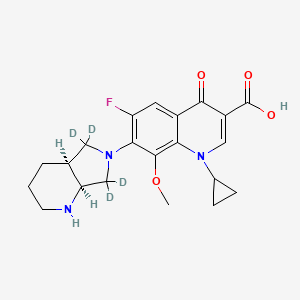

Moxifloxacin-d4 is a deuterium-labeled analog of Moxifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. It serves as a stable isotope internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance quantification accuracy by compensating for matrix effects and instrumental variability .

Eigenschaften

Molekularformel |

C21H24FN3O4 |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i8D2,10D2 |

InChI-Schlüssel |

FABPRXSRWADJSP-OUFHMVITSA-N |

Isomerische SMILES |

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H] |

Kanonische SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of moxifloxacin-d4 involves the incorporation of deuterium atoms into the moxifloxacin molecule. This is typically achieved through a multi-step synthesis starting from furo[3,4-b]pyridine-5,7-dione.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of deuteration .

Analyse Chemischer Reaktionen

Types of Reactions

Moxifloxacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Moxifloxacin can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with moxifloxacin under appropriate conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of moxifloxacin, which are often studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Moxifloxacin-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used as an internal standard to study the absorption, distribution, metabolism, and excretion of moxifloxacin in biological systems.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify moxifloxacin levels in various samples.

Environmental Studies: Investigated for its degradation pathways and environmental impact, particularly in water treatment processes.

Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance.

Wirkmechanismus

Moxifloxacin-d4, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₂₁H₂₀D₄FN₃O₄·HCl

- Molecular Weight : 441.92 g/mol (HCl salt)

- Isotopic Labeling : Four deuterium atoms at the octahydro-pyrrolo[3,4-b]pyridine moiety

- Applications : Pharmacokinetic studies, therapeutic drug monitoring, and metabolic research .

Comparison with Similar Deuterated Compounds

Moxifloxacin-d4 is part of a broader category of deuterated internal standards used in antimicrobial and anticancer drug analysis. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Isotopic Differences

Key Observations :

- This compound has deuterium substitution on a bicyclic pyrrolo-pyridine ring, distinguishing it from other fluoroquinolones labeled on simpler piperazine or morpholine groups .

- Its higher molecular weight (441.92 g/mol) compared to Levofloxacin-D8 (370.4 g/mol) reflects structural complexity and isotopic enrichment .

Analytical Performance in LC-MS/MS

Key Findings :

- This compound achieves a lower limit of quantification (LLOQ) of 25.0 ng/mL in plasma, comparable to other deuterated standards but with slightly higher precision requirements .

- Its ion transition (406.3 → 388.2 m/z) is optimized to avoid interference from endogenous compounds, a common challenge with Levofloxacin-D8 and Gatifloxacin-d4 in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.